3-(5-Chloro-2-nitrophenoxy)azetidine
Overview
Description
3-(5-Chloro-2-nitrophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-nitrophenoxy)azetidine can be achieved through various methods, including cyclization, nucleophilic substitution, and ring expansion reactions. One common approach involves the reaction of 5-chloro-2-nitrophenol with an azetidine precursor under basic conditions to form the desired product. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-nitrophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The azetidine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Formation of 3-(5-Chloro-2-aminophenoxy)azetidine.
Substitution of Chloro Group: Formation of various substituted phenoxyazetidines depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2-nitrophenoxy)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azetidine ring’s ring strain also contributes to its reactivity, allowing it to undergo ring-opening reactions that can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the phenoxy substituent.
3-(5-Chloro-2-nitrophenoxy)aziridine: A three-membered nitrogen-containing heterocycle with similar substituents.
3-(5-Chloro-2-nitrophenoxy)pyrrolidine: A five-membered nitrogen-containing heterocycle with similar substituents.
Uniqueness
3-(5-Chloro-2-nitrophenoxy)azetidine is unique due to its combination of a four-membered azetidine ring with a phenoxy substituent containing both chloro and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-chloro-2-nitrophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWNMKVRDHVWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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